![molecular formula C18H11ClN2OS B5762987 2-[(5-Chloroquinolin-8-yl)iminomethyl]-1-benzothiophen-3-ol](/img/structure/B5762987.png)
2-[(5-Chloroquinolin-8-yl)iminomethyl]-1-benzothiophen-3-ol
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Overview
Description
2-[(5-Chloroquinolin-8-yl)iminomethyl]-1-benzothiophen-3-ol is a complex organic compound that features a quinoline and benzothiophene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloroquinolin-8-yl)iminomethyl]-1-benzothiophen-3-ol typically involves the condensation of 5-chloro-8-quinolinecarbaldehyde with 1-benzothiophen-3-amine under acidic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid, which facilitates the formation of the imine bond .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloroquinolin-8-yl)iminomethyl]-1-benzothiophen-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogen substitution reactions can occur at the chloroquinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogen substitution can be facilitated by nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-[(5-Chloroquinolin-8-yl)iminomethyl]-1-benzothiophen-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of 2-[(5-Chloroquinolin-8-yl)iminomethyl]-1-benzothiophen-3-ol involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cell proliferation, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Chloroquinolin-8-yl)-2-fluorobenzoate: Another quinoline derivative with potential anticancer properties.
2-Chloroquinoline derivatives: Known for their antimicrobial and antifungal activities.
Uniqueness
2-[(5-Chloroquinolin-8-yl)iminomethyl]-1-benzothiophen-3-ol is unique due to its dual quinoline and benzothiophene structure, which may confer enhanced biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
2-[(5-chloroquinolin-8-yl)iminomethyl]-1-benzothiophen-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS/c19-13-7-8-14(17-11(13)5-3-9-20-17)21-10-16-18(22)12-4-1-2-6-15(12)23-16/h1-10,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHXNLHCWGFWRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=NC3=C4C(=C(C=C3)Cl)C=CC=N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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